1-Allyloxy-2-methylamino-3-aminobenzene
Description
1-Allyloxy-2-methylamino-3-aminobenzene (C₁₀H₁₄N₂O) is a substituted benzene derivative featuring an allyloxy group at position 1, a methylamino group at position 2, and an amino group at position 2. Its molecular weight is 178.23 g/mol.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-N-methyl-3-prop-2-enoxybenzene-1,2-diamine |
InChI |
InChI=1S/C10H14N2O/c1-3-7-13-9-6-4-5-8(11)10(9)12-2/h3-6,12H,1,7,11H2,2H3 |
InChI Key |
FXSWAERVWKGOQM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1OCC=C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Reactivity
The table below compares key properties of 1-Allyloxy-2-methylamino-3-aminobenzene with structurally related compounds:
Key Observations:
Reactivity: The allyloxy group in this compound and 2-(Allyloxy)phenol enables participation in radical or electrophilic reactions. However, the additional amino groups in the former enhance nucleophilic reactivity, making it more suitable for condensation or coordination chemistry compared to phenol derivatives .
Solubility: The presence of two amino groups in this compound increases solubility in polar solvents relative to esters like Allyl (3-methylbutoxy)acetate, which favors nonpolar environments .
Synthetic Routes: While and detail heterocycle synthesis using PPA and benzene, this compound could hypothetically be synthesized via nucleophilic substitution of a halogenated benzene precursor with allyl alcohol and methylamine, followed by selective amination .
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